![molecular formula C13H21N3O2 B7451615 tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate](/img/structure/B7451615.png)
tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminopyridine moiety, and a propyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(2-aminopyridin-4-yl)propylamine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include tert-butyl chloroformate and a suitable base such as triethylamine. The reaction is typically conducted in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The aminopyridine moiety can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed:
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry: tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of novel compounds with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The aminopyridine moiety can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate
- tert-butyl (3-aminopropyl)(3-((tert-butoxycarbonyl)amino)propyl)carbamate
- This compound
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the aminopyridine moiety allows for specific interactions with biological targets, while the tert-butyl group provides stability and lipophilicity .
Properties
IUPAC Name |
tert-butyl N-[3-(2-aminopyridin-4-yl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-7-4-5-10-6-8-15-11(14)9-10/h6,8-9H,4-5,7H2,1-3H3,(H2,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXCEMZAZIONOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC(=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
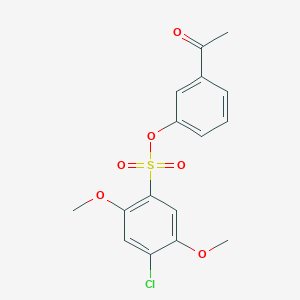
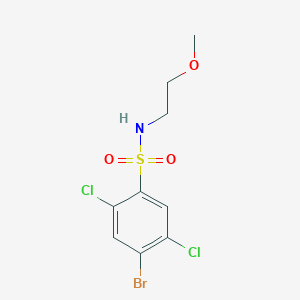
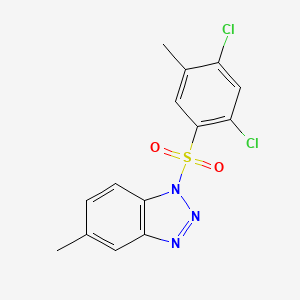
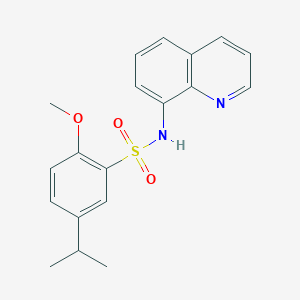
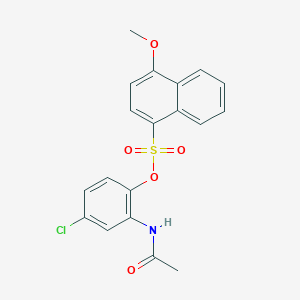


![4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B7451581.png)
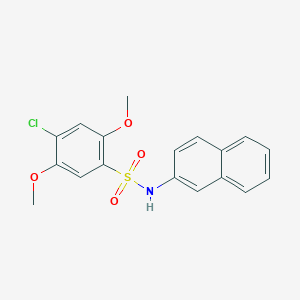
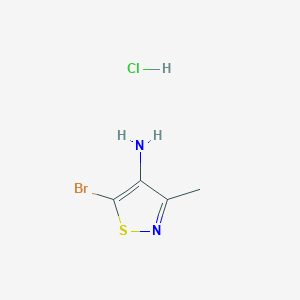
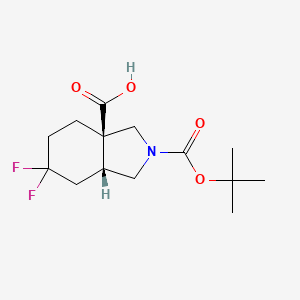
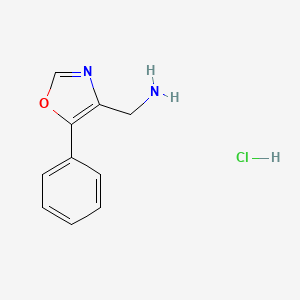
![2-(Propan-2-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B7451619.png)
![2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451622.png)
